molecular formula C14H13FO2 B13900295 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl

2-Fluoro-4',5-dimethoxy-1,1'-biphenyl

Cat. No.: B13900295
M. Wt: 232.25 g/mol
InChI Key: HULRXONRAHDIFN-UHFFFAOYSA-N
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Description

2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of fluorine and methoxy groups on the biphenyl structure imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of fluoroarenes with sodium methoxide, which provides good to excellent yields of the desired methoxylated products . Another approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl may involve large-scale nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl is unique due to the presence of both fluorine and methoxy groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

1-fluoro-4-methoxy-2-(4-methoxyphenyl)benzene

InChI

InChI=1S/C14H13FO2/c1-16-11-5-3-10(4-6-11)13-9-12(17-2)7-8-14(13)15/h3-9H,1-2H3

InChI Key

HULRXONRAHDIFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)F

Origin of Product

United States

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